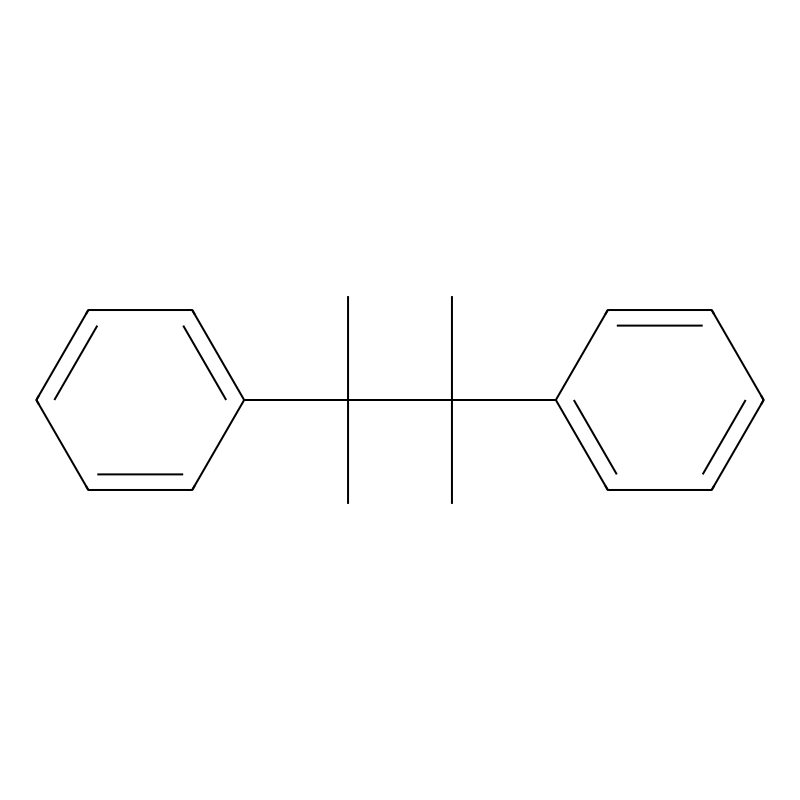2,3-Dimethyl-2,3-diphenylbutane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Decomposition Product of Dicumyl Peroxide (DCP):
2,3-Dimethyl-2,3-diphenylbutane is one of the products formed during the thermal decomposition of dicumyl peroxide (DCP) []. DCP is a commonly used organic initiator in various polymerization reactions. Understanding the decomposition products of DCP is crucial for safety assessments and optimizing reaction conditions. Research has investigated the kinetics and chemical characterization of the thermal decomposition of DCP, including the formation of 2,3-dimethyl-2,3-diphenylbutane [].
Potential Use as a Reactive Plasticizer Initiator:
Studies have explored the potential use of 2,3-dimethyl-2,3-diphenylbutane as an initiator for diallyl orthophthalate (DAOP), a reactive plasticizer used in polyphenylene oxide (PPO) processing []. DAOP can improve the processing characteristics of PPO, but it requires an initiator to activate its crosslinking behavior. Research suggests that 2,3-dimethyl-2,3-diphenylbutane might be a viable initiator for DAOP, potentially leading to improved processing and properties of PPO composites []. However, further research is needed to fully evaluate its effectiveness and optimize its use in this application.
2,3-Dimethyl-2,3-diphenylbutane is an organic compound with the chemical formula C₁₈H₂₂. It is a colorless liquid at room temperature and is known for its unique structure featuring two methyl groups and two phenyl groups attached to a butane backbone. This compound, also referred to as bicumene, is primarily used as a radical initiator in polymer chemistry due to its ability to generate free radicals upon thermal decomposition or photolysis .
The primary reactions involving 2,3-dimethyl-2,3-diphenylbutane include:
Several methods exist for synthesizing 2,3-dimethyl-2,3-diphenylbutane:
- Using Cumene and Organic Peroxides: A common method involves the reaction of cumene with organic peroxides such as peroxymonocarbonate. This method allows for lower reaction temperatures and higher yields due to reduced side reactions .
- Radical Initiation: Another approach utilizes radical initiators like azo compounds or organic peroxides in the presence of catalysts such as ferrous acetate or cobaltous acetate. This method has shown yields of approximately 65-75% .
2,3-Dimethyl-2,3-diphenylbutane finds applications primarily in:
- Polymer Chemistry: It serves as a radical initiator for polymerization processes, particularly in creating crosslinked polymers used in various industrial applications.
- Chemical Synthesis: The compound is utilized in the synthesis of other organic compounds through radical-mediated reactions.
Studies have focused on the interactions of 2,3-dimethyl-2,3-diphenylbutane with other compounds during polymerization processes. The free radicals generated from this compound can interact with various monomers leading to complex polymer architectures. Its ability to modify raw pitch through oxidation strategies has also been explored .
Several compounds share structural similarities with 2,3-dimethyl-2,3-diphenylbutane. These include:
- Dicumylperoxide: A peroxide compound often used as a radical initiator.
- Bicumene: Another name for 2,3-dimethyl-2,3-diphenylbutane; it emphasizes its dimeric structure.
- Diphenylbutane: Lacks the methyl substituents but shares the butane backbone.
Comparison TableCompound Structure Features Unique Properties 2,3-Dimethyl-2,3-diphenylbutane Two methyl and two phenyl groups Effective radical initiator Dicumylperoxide Contains peroxide linkages Stronger oxidizing agent Bicumene Identical structure Alternative nomenclature Diphenylbutane No methyl substituents Less reactive compared to bicumene
| Compound | Structure Features | Unique Properties |
|---|---|---|
| 2,3-Dimethyl-2,3-diphenylbutane | Two methyl and two phenyl groups | Effective radical initiator |
| Dicumylperoxide | Contains peroxide linkages | Stronger oxidizing agent |
| Bicumene | Identical structure | Alternative nomenclature |
| Diphenylbutane | No methyl substituents | Less reactive compared to bicumene |
The uniqueness of 2,3-dimethyl-2,3-diphenylbutane lies in its balance of stability and reactivity due to the presence of both methyl and phenyl groups, which influence its behavior as a radical initiator in various chemical processes.
Physical Description
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 66 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 13 of 79 companies with hazard statement code(s):;
H317 (84.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (15.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Biological Half Life
General Manufacturing Information
Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: ACTIVE








